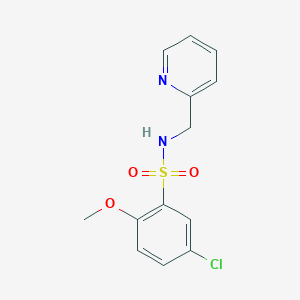
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a methoxy group, a pyridin-2-ylmethyl group, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Chloro-5-methoxypyridine: This compound shares a similar structure but lacks the benzenesulfonamide group.
5-Chloro-2-methoxypyrimidine: Another structurally related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the pyridin-2-ylmethyl group and the benzenesulfonamide group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
生物活性
5-Chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN2O3S, with a molecular weight of 286.74 g/mol. The compound features a chlorinated aromatic ring, a methoxy group, and a pyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2O3S |
| Molecular Weight | 286.74 g/mol |
| CAS Number | 3668507 |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate effectiveness against various Gram-positive and Gram-negative bacteria:
- E. coli : Minimum Inhibitory Concentration (MIC) values ranged from 6.72 mg/mL to 8.33 mg/mL.
- S. aureus : MIC values were reported at approximately 6.63 mg/mL.
- C. albicans : Activity against this fungal pathogen also showed promising results, with MIC values indicating moderate effectiveness.
These findings suggest that the compound could serve as a broad-spectrum antimicrobial agent, particularly in treating infections caused by resistant strains .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides have been widely studied. In vivo experiments involving carrageenan-induced rat paw edema demonstrated that certain derivatives of benzenesulfonamides significantly inhibited inflammation:
- Compound 4a : Inhibited edema by approximately 94.69% at the highest tested concentration.
- Compound 4c : Showed similar efficacy with an inhibition rate of about 89.66%.
These results indicate that the incorporation of specific functional groups enhances the anti-inflammatory potential of these compounds .
Case Studies
Several case studies highlight the therapeutic potential of sulfonamide compounds:
- Study on Antimicrobial Efficacy :
- Inflammation Model :
属性
IUPAC Name |
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXRKOVQIMQJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














